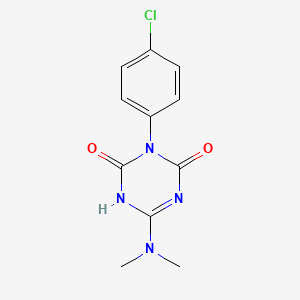
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a chlorophenyl group and a dimethylamino group attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 4-chlorophenyl isocyanate with dimethylamine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include dichloromethane or toluene, and catalysts such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1,3,5-triazine-2,4-dione: Lacks the dimethylamino group.
6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the chlorophenyl group.
3-(4-Methylphenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Contains a methyl group instead of a chlorine atom.
Uniqueness
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity and specificity in various applications.
Propriétés
Numéro CAS |
51235-31-5 |
|---|---|
Formule moléculaire |
C11H11ClN4O2 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-6-(dimethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H11ClN4O2/c1-15(2)9-13-10(17)16(11(18)14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,17,18) |
Clé InChI |
HBJIRADEHHHZPJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


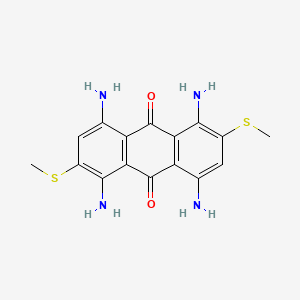
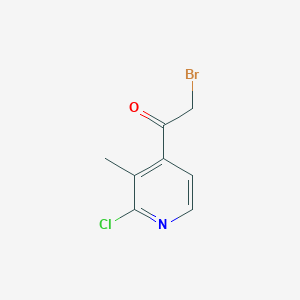
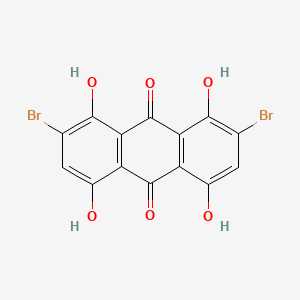
![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
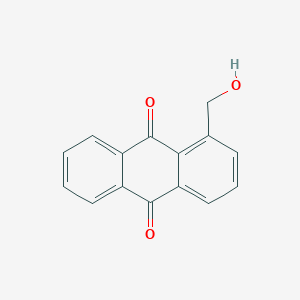
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
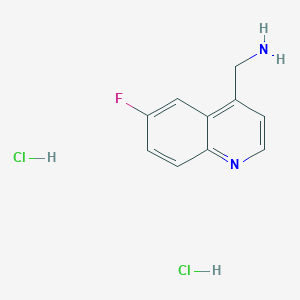
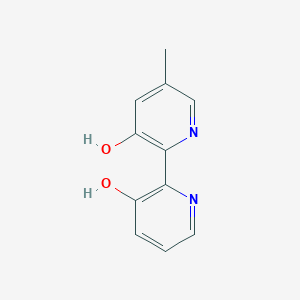
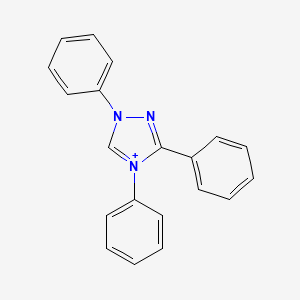
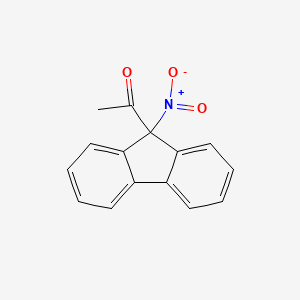
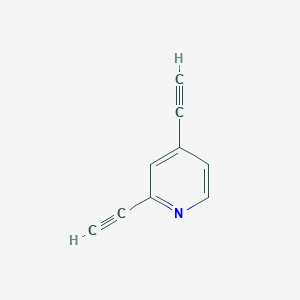
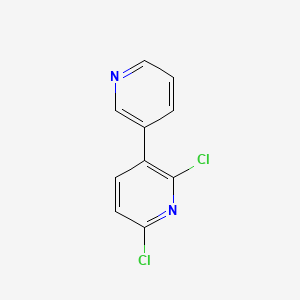

![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
